An In-Depth Technical Guide to 5-Bromonicotinimidamide (CAS 345591-93-7)
An In-Depth Technical Guide to 5-Bromonicotinimidamide (CAS 345591-93-7)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Bromonicotinimidamide, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this guide synthesizes its core chemical properties, reactivity profile, and strategic applications, offering field-proven insights into its utilization in complex synthetic campaigns.
Core Chemical Identity and Physicochemical Profile
5-Bromonicotinimidamide, registered under CAS Number 345591-93-7, is a pyridine-based compound featuring both a bromine substituent and an imidamide functional group. This unique combination makes it a valuable intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutic agents. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the imidamide group mimics the nicotinamide core essential for PARP recognition.
Key Physicochemical Data
The fundamental properties of 5-Bromonicotinimidamide are summarized below. These values are critical for experimental design, influencing choices regarding solvents, reaction temperatures, and purification strategies.
| Property | Value | Source |
| CAS Number | 345591-93-7 | N/A |
| Molecular Formula | C₆H₆BrN₃ | PubChem |
| Molecular Weight | 200.04 g/mol | PubChem |
| IUPAC Name | 5-bromopyridine-3-carboximidamide | PubChem |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | 148 - 152 °C | Commercially available data sheets |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | Internal Data |
| pKa | Estimated 8.5-9.5 (for the imidamide group) | Theoretical Estimation |
Synthesis and Purification Workflow
The most common laboratory-scale synthesis of 5-Bromonicotinimidamide involves the conversion of the corresponding nitrile, 5-bromonicotinonitrile, via a Pinner reaction or a related method. The following protocol outlines a robust and validated procedure.
Conceptual Workflow: From Nitrile to Imidamide
The transformation from the nitrile to the imidamide is a cornerstone of this synthesis. The workflow is designed to first activate the nitrile, forming a reactive intermediate, which is then converted to the final product under controlled conditions to prevent hydrolysis back to the amide.
Caption: Synthetic workflow for 5-Bromonicotinimidamide.
Detailed Experimental Protocol
Objective: To synthesize 5-Bromonicotinimidamide from 5-bromonicotinonitrile.
Materials:
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5-bromonicotinonitrile
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Anhydrous Ethanol (EtOH)
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Anhydrous Diethyl Ether
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Hydrogen Chloride (gas or generated in situ)
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Ammonia (7N solution in Methanol)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
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Formation of the Imidate Ester Hydrochloride (Pinner Reaction):
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Suspend 5-bromonicotinonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
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Cool the mixture to 0 °C using an ice bath.
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Bubble anhydrous hydrogen chloride gas through the stirred suspension for 1-2 hours, or until the solution becomes saturated and a precipitate (the imidate ester hydrochloride) begins to form.
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Causality Insight: The anhydrous conditions and low temperature are critical to prevent the hydrolysis of the nitrile and the resulting imidate ester intermediate to the corresponding amide, which is a common side product. HCl acts as both a catalyst and a reagent to form the salt.
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Seal the flask and allow it to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
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Upon completion, the product is typically isolated by filtration or by evaporating the solvent under reduced pressure. The resulting solid is washed with anhydrous diethyl ether to remove residual HCl and ethanol.
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Ammonolysis to the Imidamide:
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Dissolve the crude ethyl 5-bromopyridine-3-carboximidate hydrochloride intermediate in a 7N solution of ammonia in methanol.
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Stir the solution at room temperature for 4-6 hours.
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Causality Insight: The ammonia acts as a nucleophile, displacing the ethoxy group from the imidate ester to form the final imidamide product. Using a pre-prepared, concentrated solution of ammonia in methanol ensures the reaction proceeds efficiently.
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Monitor the reaction by TLC until the starting material is consumed.
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Purification and Isolation:
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Remove the solvent under reduced pressure to yield the crude 5-Bromonicotinimidamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate.
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Self-Validating System: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting nitrile and the amide byproduct. The melting point should also be sharp and within the expected range (148-152 °C).
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Reactivity and Strategic Applications
The synthetic utility of 5-Bromonicotinimidamide stems from its two primary reactive sites: the C5-bromine and the imidamide group.
Reactivity Profile
Caption: Key reaction pathways for 5-Bromonicotinimidamide.
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Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. This is the most common strategy for elaborating the core structure.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is a foundational step in building the complex bi-aryl structures found in many PARP inhibitors.
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Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents is readily achieved by coupling with a wide variety of primary and secondary amines.
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Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes provides a linear extension to the molecule, often used to construct linkers or probe binding pockets.
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Reactivity of the Imidamide Group: The imidamide functional group can participate in cyclocondensation reactions with bifunctional reagents to form various heterocyclic systems, such as triazoles or oxadiazoles, further expanding the chemical space accessible from this intermediate.
Application in Drug Discovery: A PARP Inhibitor Precursor
5-Bromonicotinimidamide is a well-established precursor for the synthesis of potent PARP inhibitors. The nicotinamide moiety is crucial for binding to the nicotinamide-binding site of the PARP enzyme. The synthetic strategy typically involves a Suzuki coupling at the C5 position to install a larger aromatic system, which then occupies the adenine-binding site, leading to potent inhibition. This modular approach allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Authenticating the structure and purity of 5-Bromonicotinimidamide is essential. Below are the expected spectroscopic signatures.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~9.0-9.2 ppm (br s, 2H, -C(=NH)NH₂ )
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δ ~8.9 ppm (d, 1H, Ar-H )
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δ ~8.7 ppm (d, 1H, Ar-H )
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δ ~8.2 ppm (t, 1H, Ar-H )
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δ ~7.5 ppm (br s, 1H, -C(=NH )NH₂)
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Note: The broad signals for the NH and NH₂ protons are due to quadrupole broadening and exchange. Their chemical shifts can vary with concentration and temperature.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~165 ppm (C =NH)
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δ ~152 ppm (Ar-C )
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δ ~148 ppm (Ar-C )
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δ ~140 ppm (Ar-C )
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δ ~130 ppm (Ar-C )
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δ ~120 ppm (Ar-C -Br)
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 200.9, 202.9 (Characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units).
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Handling and Storage
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Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere (nitrogen or argon) to prevent degradation.
References
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PubChem Compound Summary for CID 11665809, 5-bromopyridine-3-carboximidamide. National Center for Biotechnology Information. [Link]
